2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S2/c19-12-6-8-13(9-7-12)22-16(24)11-27-18-21-10-15(17(20)23-18)28(25,26)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCGOMMBICPNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Therefore, a detailed study or experiment is required to identify the specific targets and their roles.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level
Biochemical Analysis
Biochemical Properties
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system. The inhibition of AchE can lead to altered nerve signal transmission, affecting various physiological processes. Additionally, the compound’s interaction with reactive oxygen species (ROS) and its potential antioxidant properties have been noted, suggesting its involvement in oxidative stress pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with AchE can lead to changes in neurotransmitter levels, impacting cell communication and function. Furthermore, its potential antioxidant properties may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression related to stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of AchE, where the compound binds to the enzyme’s active site, preventing the hydrolysis of acetylcholine. This binding interaction disrupts normal enzyme function, leading to altered nerve signal transmission. Additionally, the compound’s interaction with ROS suggests it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as AchE inhibition and antioxidant activity. At higher doses, potential toxic or adverse effects may arise, including disruptions in normal cellular function and increased oxidative stress. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. Its interaction with enzymes and cofactors influences metabolic flux and metabolite levels. For example, the compound’s inhibition of AchE affects the metabolism of acetylcholine, leading to changes in neurotransmitter levels. Additionally, its potential antioxidant properties may impact metabolic pathways related to oxidative stress and cellular defense mechanisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound is likely transported via specific transporters or binding proteins, facilitating its localization and accumulation in target tissues. Understanding these transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
Biological Activity
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide is a derivative of pyrimidine and benzenesulfonamide, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H14BrN3O2S2
- Molecular Weight : 396.37 g/mol
The structural components include:
- A pyrimidine ring with an amino group and a benzenesulfonyl moiety.
- A bromophenyl acetamide substituent.
Biological Activity Overview
Research indicates that compounds containing both pyrimidine and sulfonamide groups exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific activities observed in studies involving similar compounds.
Antimicrobial Activity
A study on related benzenesulfonamide derivatives demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. In vitro studies on related sulfonamide derivatives have shown cytotoxic effects on various cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Activity | Cell Line Tested | Reference |
|---|---|---|---|
| Sulfaphenazole | Cytotoxicity | HeLa, MCF-7 | |
| This compound | Anticancer potential (hypothetical based on structure) | Various cancer cell lines |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria.
- Interference with Cell Signaling : The presence of the bromophenyl group may enhance interactions with cellular receptors involved in growth signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
-
Cardiovascular Effects : A study evaluated the effects of a benzenesulfonamide derivative on coronary resistance using isolated rat heart models. Results indicated significant reductions in perfusion pressure, suggesting potential cardiovascular benefits .
- Key Findings :
- Compound reduced coronary resistance.
- Potential interaction with calcium channels was hypothesized.
- Key Findings :
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of benzenesulfonamide derivatives against various pathogens. The results indicated that these compounds exhibited significant antibacterial activity, supporting their use as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: pyrimidine/heterocyclic cores , sulfanyl-acetamide linkages , and halogenated/aryl substituents .
Structural and Functional Group Variations
Key Structural Comparisons
- Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine core (with benzenesulfonyl and amino groups) contrasts with pyridazinone (), triazole (), and oxazole () cores in analogs. Pyrimidines often exhibit enhanced metabolic stability compared to pyridazinones, which may influence pharmacokinetics .
- Sulfonyl vs. In contrast, thiophene-sulfonyl substituents () may alter electronic properties and solubility.
- Fluorophenyl derivatives () may offer improved metabolic resistance due to fluorine’s electronegativity .
Research Findings and Implications
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 522.45) is heavier than most analogs, which may reduce aqueous solubility. Thiophene-sulfonyl derivatives (MW ~450) balance lipophilicity and solubility better .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (SHELX-refined structures) and (click chemistry for triazole formation), though benzenesulfonyl incorporation may require sulfonation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
